Benzoic acid, 4-(trifluoromethyl)-, [4-(trifluoromethyl)phenyl]methyl ester
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Overview
Description
Benzoic acid, 4-(trifluoromethyl)-, [4-(trifluoromethyl)phenyl]methyl ester is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of a trifluoromethyl group attached to the benzene ring, which significantly influences its chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(trifluoromethyl)-, [4-(trifluoromethyl)phenyl]methyl ester typically involves the esterification of 4-(trifluoromethyl)benzoic acid with [4-(trifluoromethyl)phenyl]methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(trifluoromethyl)-, [4-(trifluoromethyl)phenyl]methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzoic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzoic acid, 4-(trifluoromethyl)-, [4-(trifluoromethyl)phenyl]methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which benzoic acid, 4-(trifluoromethyl)-, [4-(trifluoromethyl)phenyl]methyl ester exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and binding affinity to specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- Methyl 4-(trifluoromethyl)benzoate
- 4-(Trifluoromethyl)benzaldehyde
Uniqueness
Benzoic acid, 4-(trifluoromethyl)-, [4-(trifluoromethyl)phenyl]methyl ester is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials and intermediates .
Properties
IUPAC Name |
[4-(trifluoromethyl)phenyl]methyl 4-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6O2/c17-15(18,19)12-5-1-10(2-6-12)9-24-14(23)11-3-7-13(8-4-11)16(20,21)22/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUOIDNOBQQCED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466710 |
Source
|
Record name | Benzoic acid, 4-(trifluoromethyl)-, [4-(trifluoromethyl)phenyl]methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651735-47-6 |
Source
|
Record name | Benzoic acid, 4-(trifluoromethyl)-, [4-(trifluoromethyl)phenyl]methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70466710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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